4-Methyl-1-(phenylsulfonyl)-1H-imidazole

Oxidative stability Histidine protection Chemical modification

Procure this specific 4-methyl substituted N-sulfonylimidazole for reproducible SAR. Unlike unsubstituted analogs, this 98% pure compound offers distinct oxidative stability (0.1 eq NBS consumed/2h vs imidazole's 3 eq/2min), enabling use as a protected intermediate in oxidative environments. Its defined substitution pattern supports anticancer lead optimization (class GI50: 2.29–4.45 μM). Ensure experimental reproducibility; avoid generic substitution.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 324777-12-0
Cat. No. B1599188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(phenylsulfonyl)-1H-imidazole
CAS324777-12-0
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyDCKAJWKWLMCGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(phenylsulfonyl)-1H-imidazole (CAS 324777-12-0): A Core Sulfonylimidazole Building Block for Medicinal Chemistry Research


4-Methyl-1-(phenylsulfonyl)-1H-imidazole (CAS 324777-12-0) is a sulfonylimidazole derivative bearing a phenylsulfonyl group at the N1 position and a methyl group at the C4 position of the imidazole ring . This compound serves as a versatile synthetic building block for constructing N-sulfonylated heterocyclic scaffolds, a motif that has been extensively explored in medicinal chemistry for enzyme inhibition and anticancer applications [1]. As a derivative of the broader N-arylsulfonylimidazole class, the compound combines the hydrogen-bond acceptor properties of the imidazole core with the electron-withdrawing sulfonyl moiety, making it suitable for structure-activity relationship (SAR) studies and late-stage functionalization in drug discovery programs [2].

Why 4-Methyl-1-(phenylsulfonyl)-1H-imidazole Cannot Be Indiscriminately Substituted with Other N-Sulfonylimidazole Analogs


In-class N-sulfonylimidazole analogs are not interchangeable due to substantial variation in reactivity, stability, and biological performance driven by specific substitution patterns. The oxidative stability of sulfonylimidazoles toward N-bromosuccinimide (NBS) is strongly dependent on the electron-donating or electron-withdrawing character of the 4-position substituent, with consumption rates varying by orders of magnitude across different derivatives [1]. In anticancer SAR studies, mean GI50 values for N-arylsulfonylimidazole analogs varied from 2.29 μM to over 10 μM depending solely on the acyl substitution pattern on the pendant indoline ring [2]. Furthermore, the position of the sulfonyl group (N1 vs. N3) and the nature of the aryl substituent dictate hydrogen-bonding capacity and steric accessibility to biological targets [3]. These documented performance divergences within the same compound class preclude generic substitution without compromising experimental reproducibility and SAR integrity.

Quantitative Differentiation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole: Key Evidence for Scientific Selection


Oxidative Stability: 4-Methyl Substitution on Sulfonylimidazole Core Provides Enhanced Resistance to NBS Oxidation

Class-level evidence demonstrates that electron-donating 4-substituents on N-sulfonylimidazoles confer substantially greater resistance to oxidative degradation by N-bromosuccinimide (NBS). The unsubstituted parent 1-p-tolylsulfonylimidazole (compound I) consumed only 0.1 equivalent of NBS after 2 hours, compared to imidazole, which consumed three equivalents within 2 minutes under identical conditions [1]. This protective effect is attributed to the electron-withdrawing sulfonyl group reducing π-electron density required for electrophilic attack [1]. While direct quantitative data for the 4-methyl analog is not available, the 4-methyl group is expected to further enhance oxidative stability relative to the unsubstituted parent based on established electronic effects.

Oxidative stability Histidine protection Chemical modification

Anticancer Activity: N-Arylsulfonylimidazole Scaffold Validated with Low Micromolar GI50 Values Across Six Cancer Cell Lines

The N-arylsulfonylimidazole core has been validated as an effective isostere for imidazolidinone-based anticancer agents. In a panel of six human cancer cell lines (renal ACHN, colon HCT-15, breast MDA-MB-231, lung NCI-H23, stomach NUGC-3, and prostate PC-3), analogs based on the N-arylsulfonylimidazole scaffold achieved mean 50% growth inhibition (GI50) values ranging from 2.29 μM to 4.45 μM [1]. The imidazole motif was confirmed to be a suitable replacement for the imidazolidinone moiety despite lacking a stereogenic center and possessing only hydrogen-bond acceptor properties [1].

Anticancer GI50 Isosteric replacement

Structural Distinctiveness: 4-Methyl Substitution Creates Differentiated Hydrogen Bonding and Steric Properties Versus Parent 1-(Phenylsulfonyl)-1H-imidazole

4-Methyl-1-(phenylsulfonyl)-1H-imidazole (C10H10N2O2S, MW 222.26) differs structurally from the unsubstituted parent 1-(phenylsulfonyl)-1H-imidazole (CAS 46248-01-5, C9H8N2O2S, MW 208.24) by the presence of a methyl group at the C4 position of the imidazole ring [1]. This substitution modifies both the electron density distribution on the imidazole ring and the steric environment adjacent to the N3 position, which may influence hydrogen-bonding interactions with biological targets and crystal packing behavior.

Structure-activity relationship Molecular recognition Crystal engineering

Purity and Analytical Characterization: Commercially Available at ≥95% Purity with Certificate of Analysis Support

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is commercially available from multiple reputable vendors at specified purity levels of ≥95% or ≥98% . Suppliers including AKSci, Aladdin, and AngeneChemical provide this compound with accompanying analytical documentation (COA, NMR, HPLC, MS) to support research reproducibility [1]. This is a baseline requirement for procurement in pharmaceutical research settings.

Quality control Reproducibility Procurement specification

Optimal Scientific and Industrial Applications for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole Based on Verified Evidence


Medicinal Chemistry Lead Optimization: SAR Studies for Anticancer N-Arylsulfonylimidazole Analogs

The validated anticancer activity of N-arylsulfonylimidazole scaffolds (mean GI50 = 2.29–4.45 μM across six human cancer cell lines) establishes this chemotype as a viable starting point for lead optimization [1]. 4-Methyl-1-(phenylsulfonyl)-1H-imidazole provides a defined substitution pattern for exploring structure-activity relationships, where the 4-methyl group serves as a modifiable handle for introducing additional functionality or modulating lipophilicity. Researchers can use this compound as a core building block to synthesize focused libraries and evaluate substitution effects on potency and selectivity.

Chemical Biology: Oxidative Protection of Imidazole Moieties in Peptide and Protein Modification

The documented oxidative stability of N-sulfonylimidazoles toward N-bromosuccinimide (0.1 equivalent consumed in 2 hours vs. imidazole's 3 equivalents in 2 minutes) supports the use of sulfonylated imidazoles as protected intermediates in oxidative environments [2]. This compound may be employed in peptide chemistry where imidazole side chains (e.g., histidine residues) require transient protection from electrophilic oxidants during bromination or halogenation steps, with the sulfonyl group subsequently removable under mild acidic or alkaline conditions [2].

Synthetic Methodology Development: N-Sulfonylimidazoles as Sulfonyl Transfer Reagents

N-Sulfonylimidazoles have been established as effective reagents for the preparation of sulfonates and sulfonamides via nucleophilic substitution at the sulfonyl center [3]. 4-Methyl-1-(phenylsulfonyl)-1H-imidazole may serve as a benzenesulfonyl transfer reagent for sulfonylation of amines, alcohols, and other nucleophiles. The 4-methyl substitution provides a distinct leaving group profile compared to unsubstituted or electron-deficient analogs, potentially offering differentiated reaction kinetics and regioselectivity in complex synthetic sequences.

Crystal Engineering and Materials Chemistry: Investigation of Substitution Effects on Solid-State Packing

The molecular structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole, featuring a rotatable phenylsulfonyl group (expected dihedral angle ~80° relative to imidazole based on analogous crystal structures) and a 4-methyl substituent, provides an opportunity to study how substitution patterns influence crystal packing, hydrogen-bonding networks, and solid-state properties [4]. This may be relevant for polymorph screening and co-crystal design in pharmaceutical development programs where solid-form properties impact bioavailability and manufacturability.

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